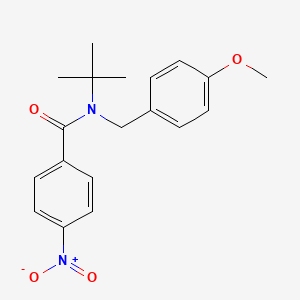

N-(tert-butyl)-N-(4-methoxybenzyl)-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(tert-butyl)-N-(4-methoxybenzyl)-4-nitrobenzamide, also known as TNB or TNB-AM, is a chemical compound that has gained significant attention in scientific research due to its ability to act as a fluorescent probe for measuring intracellular calcium concentrations. TNB-AM is a cell-permeable ester that can be hydrolyzed by intracellular esterases to release the fluorescent TNB, which then binds to calcium ions and emits a fluorescent signal.

Scientific Research Applications

N-(tert-butyl)-N-(4-methoxybenzyl)-4-nitrobenzamide-AM has been widely used as a fluorescent probe for measuring intracellular calcium concentrations in a variety of cell types, including neurons, astrocytes, and muscle cells. This technique has been used to study calcium signaling in various physiological processes, such as synaptic transmission, muscle contraction, and hormone secretion. N-(tert-butyl)-N-(4-methoxybenzyl)-4-nitrobenzamide-AM has also been used to investigate the role of calcium signaling in pathological conditions, such as neurodegenerative diseases, cancer, and diabetes.

Mechanism of Action

N-(tert-butyl)-N-(4-methoxybenzyl)-4-nitrobenzamide-AM acts as a fluorescent probe for measuring intracellular calcium concentrations by binding to calcium ions and emitting a fluorescent signal. The ester group on N-(tert-butyl)-N-(4-methoxybenzyl)-4-nitrobenzamide-AM allows it to cross the cell membrane and enter the cytosol, where it is hydrolyzed by intracellular esterases to release the fluorescent N-(tert-butyl)-N-(4-methoxybenzyl)-4-nitrobenzamide. N-(tert-butyl)-N-(4-methoxybenzyl)-4-nitrobenzamide then binds to calcium ions, causing a conformational change that results in the emission of a fluorescent signal. The intensity of the fluorescent signal is proportional to the concentration of calcium ions in the cytosol.

Biochemical and Physiological Effects

N-(tert-butyl)-N-(4-methoxybenzyl)-4-nitrobenzamide-AM does not have any known biochemical or physiological effects on cells or tissues. It is a non-toxic and non-invasive fluorescent probe that allows for the measurement of intracellular calcium concentrations in real-time.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-N-(4-methoxybenzyl)-4-nitrobenzamide-AM has several advantages for lab experiments. It is a non-invasive and non-toxic fluorescent probe that allows for the measurement of intracellular calcium concentrations in real-time. It can be used in a variety of cell types and physiological conditions, and it is relatively easy to use and interpret. However, N-(tert-butyl)-N-(4-methoxybenzyl)-4-nitrobenzamide-AM does have some limitations. It is not specific for calcium ions and can also bind to other divalent cations, such as magnesium and zinc. It also requires the use of a fluorescence microscope or plate reader, which can be expensive and time-consuming.

Future Directions

There are several future directions for the use of N-(tert-butyl)-N-(4-methoxybenzyl)-4-nitrobenzamide-AM in scientific research. One direction is to develop more specific fluorescent probes for measuring intracellular calcium concentrations. Another direction is to use N-(tert-butyl)-N-(4-methoxybenzyl)-4-nitrobenzamide-AM in combination with other fluorescent probes to study multiple signaling pathways simultaneously. N-(tert-butyl)-N-(4-methoxybenzyl)-4-nitrobenzamide-AM could also be used to investigate the role of calcium signaling in other physiological processes, such as immune function and metabolism. Finally, N-(tert-butyl)-N-(4-methoxybenzyl)-4-nitrobenzamide-AM could be used in drug discovery to identify compounds that modulate calcium signaling pathways.

Synthesis Methods

N-(tert-butyl)-N-(4-methoxybenzyl)-4-nitrobenzamide-AM can be synthesized by reacting N-(tert-butyl)-N-(4-methoxybenzyl)-4-nitrobenzoic acid with 2-aminoethanol in the presence of dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The resulting N-(tert-butyl)-N-(4-methoxybenzyl)-4-nitrobenzamide-AM is then purified by column chromatography and characterized by nuclear magnetic resonance spectroscopy and mass spectrometry.

properties

IUPAC Name |

N-tert-butyl-N-[(4-methoxyphenyl)methyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-19(2,3)20(13-14-5-11-17(25-4)12-6-14)18(22)15-7-9-16(10-8-15)21(23)24/h5-12H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUHQNFHNSHECX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(CC1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-Butyl)-N-(4-methoxybenzyl)-4-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[3-(tetrahydrofuran-2-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5513687.png)

![4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoic acid](/img/structure/B5513694.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B5513697.png)

![1-cyclopentyl-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5513702.png)

![N-{3,5-dichloro-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5513704.png)

![3-[4-(acetylamino)phenyl]-2-cyano-N-(2-furylmethyl)acrylamide](/img/structure/B5513720.png)

![3-[(4-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5513740.png)

![N-(2-furylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B5513765.png)

![{2-[4-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5513774.png)

![3-[(4-chlorobenzyl)thio]-N-(4-ethoxybenzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5513787.png)